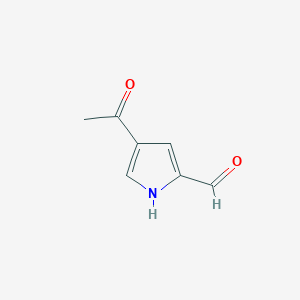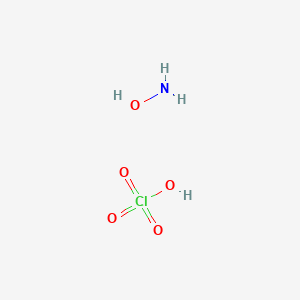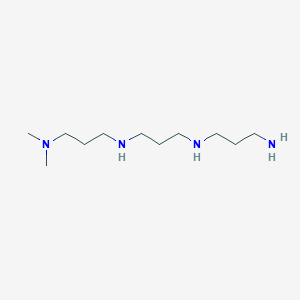
ZINC LACTATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Lactic acid ZINC salt, also known as Zinc lactate, primarily targets immune cells . It has been found to have cell, receptor, mediator, and microenvironment-specific effects that augment T helper (Th)17, macrophage (M)2, tumor-associated macrophage, and neutrophil functions .
Mode of Action
this compound is a salt formed by the reaction of lactic acid with zinc oxide . Lactic acid produces a metabolic alkalinizing effect . Lactate ions are metabolized ultimately to carbon dioxide and water, which requires the consumption of hydrogen cations . This interaction with its targets leads to changes in the metabolic pathways of the cells.
Biochemical Pathways
The cell-to-cell lactate shuttle theory introduced the idea that lactate can be produced in one cell type and consumed in another .
Pharmacokinetics
this compound appears as a white to almost white fine powder. It is nearly odorless, highly soluble in water, and insoluble in ethanol . These properties influence its absorption, distribution, metabolism, and excretion (ADME), impacting its bioavailability.
Result of Action
The action of lactic acid ZINC salt results in a variety of effects at the molecular and cellular level. For instance, it has been found to have immunomodulatory effects, which may have a substantial impact in conditions with elevated lactate levels such as cancer, sepsis, autoimmunity, and wound healing .
Action Environment
The action, efficacy, and stability of lactic acid ZINC salt can be influenced by various environmental factors. For instance, LAB cells resist a variety of stressors, including temperature fluctuations, osmotic and pH shocks, exposure to oxidants and ultraviolet radiation, substrate deprivation, mechanical damage, and more . These factors can affect the action of lactic acid ZINC salt in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc lactate is synthesized by reacting lactic acid with zinc oxide. The reaction can be represented as follows: [ 2CH₃CH(OH)COOH + ZnO \rightarrow Zn(C₃H₅O₃)₂ + H₂O ] This reaction typically occurs under controlled conditions to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods: Industrial production of this compound involves the same basic reaction but on a larger scale. The process includes the careful control of temperature and pH to optimize yield and purity. The resulting product is then purified and dried to obtain the final this compound powder .
Chemical Reactions Analysis
Types of Reactions: Zinc lactate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions where the lactate ion is replaced by other ligands.
Common Reagents and Conditions: Common reagents used in reactions with this compound include acids, bases, and other metal salts. The conditions for these reactions vary depending on the desired outcome.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting this compound with sulfuric acid can produce zinc sulfate and lactic acid .
Scientific Research Applications
Zinc lactate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Zinc Gluconate: Another zinc salt used in dietary supplements and cosmetics.
Zinc Acetate: Used in lozenges for treating the common cold and as a dietary supplement.
Zinc Citrate: Commonly used in dental care products for its antimicrobial properties.
Uniqueness of Zinc Lactate: this compound is unique due to its combination of zinc and lactic acid, which provides both antimicrobial and antioxidant properties. Its high solubility in water makes it particularly useful in applications where rapid dissolution is required .
Properties
CAS No. |
16039-53-5 |
|---|---|
Molecular Formula |
C6H12O6Zn |
Molecular Weight |
245.5 g/mol |
IUPAC Name |
2-hydroxypropanoic acid;zinc |
InChI |
InChI=1S/2C3H6O3.Zn/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6); |
InChI Key |
GWUDZEJIEQLLHN-UHFFFAOYSA-N |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Zn+2] |
Canonical SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.[Zn] |
Key on ui other cas no. |
16039-53-5 |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)





![Benzo[b]thiophen-4-amine](/img/structure/B97154.png)
